N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15562492
InChI: InChI=1S/C24H20N4O5/c1-15-6-4-8-17(12-15)25-22(29)14-21-23(30)26-19-10-2-3-11-20(19)27(21)24(31)16-7-5-9-18(13-16)28(32)33/h2-13,21H,14H2,1H3,(H,25,29)(H,26,30)
SMILES:
Molecular Formula: C24H20N4O5
Molecular Weight: 444.4 g/mol

N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

CAS No.:

Cat. No.: VC15562492

Molecular Formula: C24H20N4O5

Molecular Weight: 444.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide -

Specification

Molecular Formula C24H20N4O5
Molecular Weight 444.4 g/mol
IUPAC Name N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide
Standard InChI InChI=1S/C24H20N4O5/c1-15-6-4-8-17(12-15)25-22(29)14-21-23(30)26-19-10-2-3-11-20(19)27(21)24(31)16-7-5-9-18(13-16)28(32)33/h2-13,21H,14H2,1H3,(H,25,29)(H,26,30)
Standard InChI Key DORLCGWMARUPFU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Molecular Composition

The compound’s molecular formula is C₂₄H₂₀N₄O₅, with a molecular weight of 444.4 g/mol. Its IUPAC name reflects the integration of a 3-methylphenyl group, a 3-nitrobenzoyl moiety, and a 2,4-dihydroquinoxalin-2-yl acetamide backbone. The canonical SMILES representation (CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC) provides a detailed roadmap of its atomic connectivity, emphasizing the planar quinoxaline ring system and the spatial orientation of substituents.

Crystallographic Insights

While direct crystallographic data for this specific compound remains limited, structural analogs such as 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide exhibit L-shaped conformations with slight puckering in the quinoxaline unit (dihedral angle = 2.07°) . Intramolecular hydrogen bonds (e.g., N–H⋯O) and π-stacking interactions (centroid–centroid separation = 3.67 Å) stabilize the crystal lattice, suggesting similar packing behavior in N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide .

Table 1: Key Molecular and Crystallographic Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₄H₂₀N₄O₅
Molecular Weight444.4 g/mol
Crystal System (Analog)Monoclinic, Space Group P2₁/c
Unit Cell Parameters (Analog)a = 15.8241 Å, b = 4.4930 Å, c = 23.6480 Å
Dihedral Angle (Quinoxaline Ring)2.07° (in analog)

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide involves sequential coupling reactions and functional group transformations. A representative pathway includes:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine derivatives with α-keto acids or esters under acidic conditions.

  • Nitrobenzoylation: Introduction of the 3-nitrobenzoyl group via acyl chloride intermediates in the presence of a base (e.g., pyridine).

  • Acetamide Side-Chain Attachment: Nucleophilic substitution or amidation reactions using 3-methylphenylamine.

Phase-Transfer Catalysis

A related synthesis of 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide employed dimethylformamide (DMF) as a solvent and potassium bicarbonate as a base, with 2-benzylsulfanyl-5-(trifluoromethyl)benzoic acid (BTBA) as a phase-transfer catalyst . This method achieved a 72% yield after recrystallization from ethanol, suggesting scalability for analogous compounds .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsOutcome
Quinoxaline Formationo-Phenylenediamine + α-keto ester, HCl, reflux2,4-Dihydroquinoxalin-3-one
Nitrobenzoylation3-Nitrobenzoyl chloride, pyridine, 0°C1-(3-Nitrobenzoyl) derivative
Acetamide Coupling3-Methylphenylamine, EDC/HOBt, DCMFinal product

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals at δ 8.5–7.2 ppm correspond to aromatic protons from the quinoxaline and nitrobenzoyl groups. The methyl group on the phenyl ring appears as a singlet near δ 2.3 ppm.

  • ¹³C NMR: Carbonyl resonances (C=O) are observed at δ 165–170 ppm, while nitro groups (NO₂) deshield adjacent carbons to δ 150–155 ppm.

X-Ray Diffraction (XRD)

In analogs, XRD analysis revealed slipped π-stacking interactions (3.67 Å separation) and hydrogen-bonded zigzag chains along the crystallographic c-axis . These features contribute to the compound’s stability and solubility profile.

Research Gaps and Future Directions

Despite promising structural and functional data, in vivo pharmacokinetic studies and target validation remain unexplored. Future work should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize potency.

  • Crystallographic Analysis: Direct XRD characterization of N-(3-methylphenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide.

  • Therapeutic Profiling: Evaluation in animal models of inflammation, cancer, and microbial infection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator